molecular formula C27H35FO7 B13407279 Betamethasone-21-Acetate-17-Propionate

Betamethasone-21-Acetate-17-Propionate

Cat. No.: B13407279
M. Wt: 490.6 g/mol
InChI Key: KJYZDNSUFNSFOL-ULAZTBMRSA-N
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Description

Betamethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid corticosteroid. It is a derivative of betamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is commonly used in topical formulations to treat various skin conditions, including dermatitis and psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 21-Acetate 17-Propionate involves multiple steps. One common method includes the esterification of betamethasone with acetic anhydride and propionic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve maintaining the temperature at around 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of Betamethasone 21-Acetate 17-Propionate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction mixture is usually purified using techniques such as recrystallization and chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Betamethasone 21-Acetate 17-Propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Betamethasone 21-Acetate 17-Propionate. These derivatives often retain some of the biological activity of the parent compound .

Scientific Research Applications

Betamethasone 21-Acetate 17-Propionate has a wide range of scientific research applications:

Mechanism of Action

Betamethasone 21-Acetate 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. This dual action results in a significant reduction in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

  • Betamethasone Valerate
  • Betamethasone Dipropionate
  • Dexamethasone
  • Hydrocortisone

Uniqueness

Betamethasone 21-Acetate 17-Propionate is unique due to its specific esterification at the 21 and 17 positions, which enhances its lipophilicity and allows for better skin penetration. This makes it particularly effective in topical formulations compared to other similar compounds .

Properties

Molecular Formula

C27H35FO7

Molecular Weight

490.6 g/mol

IUPAC Name

[(9R,10S,11S,13S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19?,20?,21-,24-,25-,26-,27-/m0/s1

InChI Key

KJYZDNSUFNSFOL-ULAZTBMRSA-N

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C

Origin of Product

United States

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